(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13F2NO2 . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 3,4-difluorobenzyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.23 g/mol . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Influenza Neuraminidase Inhibitors
The compound has been identified as a key component in the synthesis of potent inhibitors of influenza neuraminidase. The study by Wang et al. (2001) discusses the design and synthesis of analogues with a pyrrolidine core, emphasizing their high potency in inhibiting the influenza virus. X-ray crystallography revealed the compound's interaction with key pockets of the enzyme active site (Wang et al., 2001).
Biotransformation in Organic Synthesis
Chen et al. (2012) explored the biocatalytic hydrolysis of pyrrolidine-2,5-dicarboxamides using this compound, demonstrating its application in organic synthesis. The study highlighted its potential in creating aza-nucleoside analogues and drug-like compounds through enzymatic processes (Chen et al., 2012).
Metal-Organic Frameworks in Dye Adsorption
Zhao et al. (2020) synthesized a metal-organic framework incorporating the compound, showing its effectiveness in adsorbing anionic dyes from aqueous solutions. The framework exhibited a 3D structure with a high adsorption effect on methyl orange, indicating its potential in water treatment and purification applications (Zhao et al., 2020).
Synthesis of Beta-Peptide Oligomers
Huck and Gellman (2005) described the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including the compound , for incorporation into beta-peptide oligomers. This synthesis opens avenues for biomedical applications, particularly due to the low intrinsic polarity of the backbones, which may enhance bioavailability (Huck & Gellman, 2005).
Safety And Hazards
properties
IUPAC Name |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEOPQVSZPLYIX-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376037 | |
Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049981-46-5, 1049743-09-0 | |
Record name | (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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